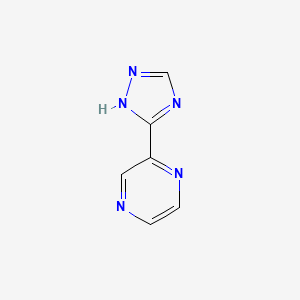

2-(1H-1,2,4-Triazol-5-yl)pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Mode of Action

It is known that the triazole moiety in the compound can actively contribute to binding to the active site of enzymes . This suggests that the compound may interact with its targets by forming a bond with the nitrogen atoms of the triazole moiety .

Result of Action

Some studies suggest that compounds with a triazole moiety can exhibit cytotoxic activities against certain tumor cell lines , indicating potential anticancer properties.

Analyse Biochimique

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

Any effects on metabolic flux or metabolite levels are also not documented .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-Triazol-5-yl)pyrazine typically involves the reaction of 2-amino-3,5-dibromopyrazine with isoamyl nitrite in DMF or NaNO₂ in aqueous acetic acid . This process includes aminating the pyrazine ring followed by nitrosation to form the triazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1H-1,2,4-Triazol-5-yl)pyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the triazole or pyrazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.

Major Products Formed

The major products formed from these reactions include various substituted triazole and pyrazine derivatives, which can be further utilized in different applications .

Applications De Recherche Scientifique

2-(1H-1,2,4-Triazol-5-yl)pyrazine has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

2,5-Bis(1,2,3-triazol-4-yl)pyrazine: Similar in structure but with different substitution patterns.

1,2,4-Triazole: Shares the triazole ring but lacks the pyrazine component.

Pyrazine: Contains the pyrazine ring but lacks the triazole component.

Uniqueness

2-(1H-1,2,4-Triazol-5-yl)pyrazine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

2-(1H-1,2,4-Triazol-5-yl)pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, drawing on various studies and case reports.

Synthesis of this compound

The compound can be synthesized through several methods involving the cyclization of pyrazine derivatives with triazole precursors. Recent studies have employed microwave-assisted synthesis and other innovative techniques to enhance yield and purity. For instance, a novel synthetic route described in the literature involves the reaction of pyrazine with hydrazine derivatives followed by cyclization to form the triazole ring .

Biological Activity Overview

The biological activity of this compound has been extensively studied, revealing its potential as an anticancer agent, antimicrobial agent, and inhibitor of various enzymes.

Anticancer Activity

Case Studies:

- A study evaluated a series of triazolo[4,3-a]pyrazines for their antiproliferative effects against several cancer cell lines. Among them, derivatives of this compound showed significant inhibition of cell growth in A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells with IC50 values ranging from 0.98 to 3.5 µM .

- Another investigation highlighted the compound's ability to induce apoptosis in cancer cells through the inhibition of c-Met and VEGFR-2 signaling pathways .

Antimicrobial Activity

The compound has also exhibited promising antimicrobial properties:

- In vitro tests demonstrated effective antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) as low as 8 µg/mL .

- The compound's efficacy was further supported by docking studies that indicated strong interactions with bacterial topoisomerases .

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of Kinases: The compound acts as a potent inhibitor of c-Met and VEGFR-2 kinases, crucial for tumor growth and angiogenesis. Molecular docking studies suggest that it binds effectively to these targets .

- Induction of Apoptosis: It has been shown to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins and upregulating pro-apoptotic factors .

Comparative Biological Activity Table

Propriétés

IUPAC Name |

2-(1H-1,2,4-triazol-5-yl)pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5/c1-2-8-5(3-7-1)6-9-4-10-11-6/h1-4H,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVERQPQFEHVFEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.